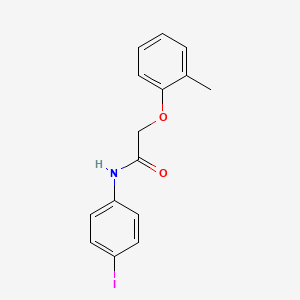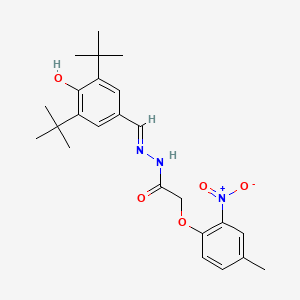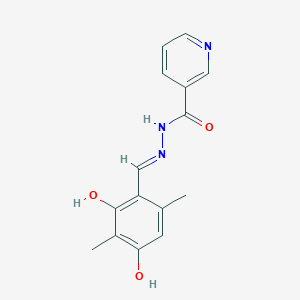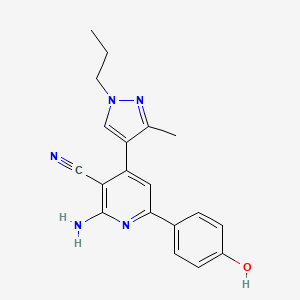
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide inhibits the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In neurology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease. In immunology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to suppress the activity of immune cells, leading to the suppression of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, there are also limitations to using N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide. In cancer research, further studies are needed to fully understand its mechanism of action and to develop new cancer treatments based on its inhibitory effects on cancer cell growth. In neurology, further studies are needed to determine its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, further studies are needed to determine its potential applications in developing new immunotherapies. Additionally, further studies are needed to fully understand the toxicity and safety profile of N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide.
Métodos De Síntesis
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide is synthesized by reacting 4-iodoaniline with 2-methylphenol in the presence of acetic anhydride and acetic acid. The resulting product is then reacted with ethyl chloroacetate to obtain the final product, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for developing new cancer treatments. In neurology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to modulate the immune response, making it a potential candidate for developing new immunotherapies.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPAWPQLNVBMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6128436.png)

![5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6128443.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6128451.png)

![1-benzyl-4-{3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6128465.png)
![1-phenyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6128470.png)
![N-(1-cyclopropylethyl)-5-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6128476.png)
![1,4-dimethyl-6-{[2-(3-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6128482.png)
![N-[2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6128505.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6128508.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)

![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)